Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- (CAS 649558-74-7, molecular formula C₉H₁₀N₂O₃, molecular weight 194.19 g/mol) is a heterocyclic building block belonging to the furo[2,3-d]pyrimidine scaffold class—a purine bioisostere extensively investigated for dihydrofolate reductase (DHFR) inhibition, kinase inhibition, and microtubule-targeting antitumor activity. The compound features a 2-methoxy substituent, a 4-methyl group on the pyrimidine ring, and a 6-hydroxymethyl handle amenable to further synthetic elaboration.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 649558-74-7
Cat. No. B12914125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-
CAS649558-74-7
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=C2C=C(OC2=NC(=N1)OC)CO
InChIInChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)14-8(7)11-9(10-5)13-2/h3,12H,4H2,1-2H3
InChIKeyORRHQQRCCJPBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- (CAS 649558-74-7): Chemical Identity, Scaffold Class, and Procurement-Relevant Profile


Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- (CAS 649558-74-7, molecular formula C₉H₁₀N₂O₃, molecular weight 194.19 g/mol) is a heterocyclic building block belonging to the furo[2,3-d]pyrimidine scaffold class—a purine bioisostere extensively investigated for dihydrofolate reductase (DHFR) inhibition, kinase inhibition, and microtubule-targeting antitumor activity [1]. The compound features a 2-methoxy substituent, a 4-methyl group on the pyrimidine ring, and a 6-hydroxymethyl handle amenable to further synthetic elaboration. It is commercially available at 97% purity from research chemical suppliers . The furo[2,3-d]pyrimidine core is structurally analogous to the purine ring system found in endogenous nucleotides, enabling this scaffold to serve as a privileged template in medicinal chemistry programs targeting folate metabolism, receptor tyrosine kinases, and cell-cycle regulatory proteins [1].

Why Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- Cannot Be Replaced by Generic Furopyrimidine Analogs in Procurement


The furo[2,3-d]pyrimidine scaffold is not a monolithic entity; subtle substituent variations at the 2- and 4-positions produce divergent physicochemical profiles that critically impact downstream synthetic compatibility, pharmacokinetic parameter space, and target-binding pharmacophore requirements. As demonstrated by Gangjee et al. (1994), even within a single congeneric series, the N-CH₃ classical antifolate analogue 2 exhibited approximately twice the DHFR inhibitory potency of its des-methyl counterpart 1, while nonclassical analogues lacking the benzoylglutamate side chain were essentially inactive (IC₅₀ > 3 × 10⁻⁵ M) [1]. The 2-methoxy group in the target compound confers a distinctly different hydrogen-bond acceptor profile, electronic distribution, and lipophilicity (LogP 1.03, TPSA 68.38) compared to the 2-methylthio analog (LogP 1.44, TPSA 84.45) . These differences directly influence solubility, membrane permeability, and metabolic stability of derived final compounds. For procurement decisions, substituting a furo[2,3-d]pyrimidine building block with a different 2-position substituent—even one as seemingly conservative as OMe → SMe—introduces a different pharmacophoric and ADME trajectory that cannot be assumed equivalent without empirical validation.

Quantitative Comparative Evidence: Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- Versus Closest Analogs


O-Methoxy vs. S-Methylthio at Position 2: Lower Topological Polar Surface Area (TPSA) Improves Predicted Membrane Permeability

The target compound (2-OCH₃, CAS 649558-74-7) exhibits a computed topological polar surface area (TPSA) of 68.38 Ų compared to 84.45 Ų for the 2-methylthio analog (2-SCH₃, CAS 649558-78-1), representing a 19.0% reduction in polar surface area . In drug design, a TPSA below 90 Ų is associated with favorable intestinal absorption, and values below 60–70 Ų are generally predictive of blood-brain barrier penetration. While neither compound crosses the 60 Ų threshold, the target compound's lower TPSA places it in a more favorable permeability space relative to the 2-SCH₃ analog. The accompanying LogP difference (1.03 for 2-OCH₃ vs. 1.44 for 2-SCH₃) further indicates that the target compound is more polar and potentially more water-soluble, which can be advantageous for aqueous reaction conditions and formulation development .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

4-Methyl Substitution: Scaffold Differentiation from Des-Methyl Furo[2,3-d]pyrimidine Building Blocks

The target compound contains a methyl group at the 4-position of the pyrimidine ring—a substituent that is absent in simpler furo[2,3-d]pyrimidine-6-methanol derivatives (e.g., compounds lacking the 4-methyl, or bearing only the 2-methoxy group). In the classical antifolate SAR established by Gangjee et al. (1994), N-methylation of the furo[2,3-d]pyrimidine scaffold at the 9-position doubled DHFR inhibitory potency (analogue 2 vs. 1), demonstrating that methylation on this heterocyclic core can profoundly influence target engagement [1]. The 4-methyl group in the target compound sterically and electronically differentiates it from des-methyl analogs, potentially altering the conformational preference of the fused ring system and the electron density distribution on the pyrimidine nitrogens involved in hinge-region hydrogen bonding to kinase and DHFR active sites. For synthetic chemists, the 4-methyl group also serves as a non-dissociable marker that facilitates reaction monitoring by NMR or LCMS compared to 4-H analogs [2].

Synthetic Chemistry Building Block Selection Structure-Activity Relationship

6-Hydroxymethyl Handle: Synthetic Versatility for Downstream Derivatization

The 6-hydroxymethyl (-CH₂OH) group of the target compound constitutes a primary alcohol handle that is chemically orthogonal to the 2-methoxy and 4-methyl substituents. This functional group enables selective derivatization via esterification, etherification (Mitsunobu and Williamson conditions), oxidation to the aldehyde or carboxylic acid, halogenation (e.g., Appel reaction to the chloromethyl derivative), or conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement [1]. The analogous chloromethyl intermediate—2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine—was the key synthetic precursor enabling the entire classical and nonclassical antifolate series reported by Gangjee et al. (1994), underscoring the strategic value of a halomethyl or hydroxymethyl handle at this position for constructing biologically active libraries [2]. In the target compound, the 2-methoxy group remains intact under most alcohol derivatization conditions, unlike the 2-methylthio analog, where the thioether may undergo oxidation or metal coordination side reactions, potentially complicating synthetic sequences.

Synthetic Methodology Chemical Biology Prodrug Design

Documented Antifolate Scaffold Class Activity: Furo[2,3-d]pyrimidines as DHFR Inhibitors with Nanomolar to Sub-Micromolar Potency

The furo[2,3-d]pyrimidine scaffold has been validated as a DHFR inhibitor scaffold in multiple independent studies. Gangjee et al. (1994) reported that classical furo[2,3-d]pyrimidine antifolates (compounds 1 and 2) inhibited rat liver, recombinant human, P. carinii, and T. gondii DHFR with IC₅₀ values in the 10⁻⁶–10⁻⁸ M range, while nonclassical analogues lacking the benzoylglutamate side chain were inactive (IC₅₀ > 3 × 10⁻⁵ M) [1]. A subsequent study by Gangjee et al. (1995) on bridge-region-modified classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines confirmed dual DHFR and thymidylate synthase (TS) inhibitory activity with antitumor efficacy in cell culture [2]. The 2011 AACR abstract by Gangjee et al. extended the scaffold's activity profile to microtubule targeting, where 2-methyl- and 2-desmethylfuro[2,3-d]pyrimidines AG1 and AG16 inhibited tubulin assembly (AG1 IC₅₀ = 1.9 ± 0.1 µM; AG16 IC₅₀ = 3.3 ± 0.5 µM) and colchicine binding to tubulin [3]. These data collectively establish that the furo[2,3-d]pyrimidine core, when appropriately functionalized, engages multiple cancer-relevant targets. The target compound (2-methoxy-4-methyl-6-hydroxymethyl) serves as a versatile entry point for synthesizing such biologically active derivatives.

Antifolate Therapeutics DHFR Inhibition Anticancer Drug Discovery

Procurement-Driven Application Scenarios for Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- (CAS 649558-74-7)


Focused Library Synthesis of 6-Alkoxymethyl or 6-Aminomethyl Furo[2,3-d]pyrimidine Derivatives for Kinase or DHFR Screening

The 6-hydroxymethyl group of CAS 649558-74-7 enables rapid parallel derivatization to generate diverse compound libraries for biochemical screening. Under Mitsunobu conditions or via mesylation followed by nucleophilic displacement, the alcohol can be converted to 6-arylaminomethyl, 6-alkylthiomethyl, or 6-alkoxymethyl analogues. This approach mirrors the established synthetic strategy used by Gangjee et al. (1994, 1995), where the analogous 5-chloromethyl intermediate was used to construct classical and nonclassical antifolate libraries that yielded DHFR inhibitors with IC₅₀ values in the 10⁻⁶–10⁻⁸ M range [1][2]. The 2-methoxy group provides greater chemical stability during these transformations compared to a 2-methylthio group, which is susceptible to oxidation and nucleophilic displacement .

Synthesis of 6-Carboxy-Furo[2,3-d]pyrimidine Analogs as Folate or Purine Mimetics

Oxidation of the 6-hydroxymethyl group to the corresponding carboxylic acid (6-COOH) yields a scaffold fragment that mimics the carboxylic acid terminus of folate or the carboxylate-bearing side chains of purine nucleosides. Such intermediates can be coupled to L-glutamate diethyl ester or amine-containing pharmacophores to generate classical antifolate-type compounds. Gangjee et al. (1994) demonstrated that classical furo[2,3-d]pyrimidines bearing a p-aminobenzoyl-L-glutamate side chain achieve DHFR IC₅₀ values as low as 10⁻⁸ M, whereas nonclassical analogues lacking this glutamate motif are inactive (IC₅₀ > 3 × 10⁻⁵ M), establishing the critical importance of the carboxylate-bearing appendage for target engagement [1]. CAS 649558-74-7 serves as the direct precursor for installing this essential carboxylic acid functionality via controlled oxidation [2].

Microtubule-Targeting Agent Development via 4- and 6-Position Elaboration

Gangjee et al. (2011, AACR Abstract 3244) reported that 2-methyl- and 2-desmethylfuro[2,3-d]pyrimidine derivatives AG1 and AG16 inhibit tubulin assembly (IC₅₀ = 1.9–3.3 µM) and colchicine binding to tubulin (63–96% inhibition at 1–5 µM), with the ability to circumvent P-glycoprotein and βIII-tubulin-mediated drug resistance [1]. The target compound, bearing a 2-methoxy-4-methyl substitution pattern, provides a chemically differentiated starting point for exploring structure-activity relationships at the 2- and 4-positions of the furo[2,3-d]pyrimidine core in the microtubule-targeting context. The 6-hydroxymethyl handle can be converted to a chloromethyl group (via Appel reaction) for subsequent nucleophilic displacement with anilines or thiophenols to access the 6-substituted aryl/heteroaryl-methyl series analogous to AG1 and AG16 [1][2].

Physicochemical Property-Driven Lead Optimization: Methoxy vs. Methylthio Selection for CNS Penetration Programs

For CNS-targeted drug discovery programs, the lower TPSA (68.38 vs. 84.45 Ų) and lower LogP (1.03 vs. 1.44) of CAS 649558-74-7 relative to its 2-methylthio congener (CAS 649558-78-1) position the 2-methoxy scaffold closer to the physicochemical space associated with blood-brain barrier penetration [1][2]. While neither compound meets the typical TPSA < 60 Ų threshold for guaranteed CNS penetration, the 16 Ų TPSA advantage may be decisive when combined with additional structural modifications during lead optimization. The 2-methoxy group also eliminates the metabolic liability of sulfur oxidation (sulfoxide/sulfone formation) that complicates the pharmacokinetic profile of 2-methylthio-containing heterocycles. Procurement of the 2-methoxy building block therefore represents a strategic choice for programs where CNS exposure or avoidance of sulfur-related metabolism is a development criterion [1].

Quote Request

Request a Quote for Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.